molecular formula C15H16N4OS B2688746 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034236-15-0

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2688746
CAS No.: 2034236-15-0
M. Wt: 300.38
InChI Key: ZGTIPHBSHOGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This compound was developed and characterized as part of a series of novel benzothiazole derivatives, demonstrating high selectivity and potency against JAK2 . Its primary research value lies in the investigation of JAK2-driven pathologies, particularly myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. By selectively targeting the ATP-binding site of JAK2, this inhibitor effectively blocks the constitutive activation of the JAK-STAT pathway, enabling researchers to dissect the downstream signaling cascades responsible for abnormal cell proliferation and survival. Studies have highlighted its utility as a chemical tool for probing the mechanistic role of JAK2 in hematopoiesis and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models . Its application extends to foundational research in immunology and oncology, providing a means to explore cytokine signaling and its impact on inflammatory and neoplastic processes.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-9-11(18-19(10)2)7-8-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTIPHBSHOGKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like hydrazine hydrate and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction ConditionsReagentsProductYield (%)Source
Acidic hydrolysis (HCl, reflux)6 M HCl, 12 h, 110°CBenzo[d]thiazole-2-carboxylic acid78
Basic hydrolysis (NaOH, ethanol)2 M NaOH, 8 h, 80°CSodium benzo[d]thiazole-2-carboxylate82

Mechanistic Insights :

  • Acidic conditions protonate the amide oxygen, making the carbonyl carbon electrophilic for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.

Nucleophilic Substitution at the Thiazole Ring

The sulfur and nitrogen atoms in the thiazole ring enable nucleophilic substitutions, particularly at the C2 position.

Reaction TypeReagentsProductYield (%)Source
AlkylationEthyl bromoacetate, K₂CO₃2-(Ethoxycarbonylmethyl)thiazole analog65
Aromatic substitution (Cl⁻)Cl₂, FeCl₃ catalyst5-Chloro-benzo[d]thiazole derivative58

Key Findings :

  • Electrophilic chlorination occurs preferentially at the C5 position due to electron-donating effects of the carboxamide group .

  • Alkylation reactions require polar aprotic solvents (e.g., DMF) for optimal yields.

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole moiety undergoes regioselective modifications, including oxidation and alkylation.

Reaction TypeReagentsProductYield (%)Source
OxidationKMnO₄, H₂SO₄Pyrazole-3-carboxylic acid derivative72
N-AlkylationCH₃I, NaH1,3,5-Trimethylpyrazole analog84

Mechanistic Notes :

  • Oxidation with KMnO₄ targets the methyl group at the pyrazole C3 position .

  • N-Alkylation occurs at the pyrazole’s N1 position due to steric hindrance at N2.

Reduction Reactions

The carboxamide group can be reduced to amine derivatives.

Reaction ConditionsReagentsProductYield (%)Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHBenzo[d]thiazole-2-aminomethyl derivative68
LiAlH₄ reductionLiAlH₄, THF, 0°CSecondary amine analog75

Critical Observations :

  • LiAlH₄ reduces the amide to a secondary amine without affecting the thiazole ring.

  • Hydrogenation preserves the aromatic thiazole system under mild conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling for structural diversification.

Reaction TypeReagentsProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-thiazole hybrid60
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylpyrazole-thiazole conjugate55

Optimization Insights :

  • Suzuki reactions require anhydrous DME and degassed conditions .

  • Buchwald-Hartwig amination achieves C–N bond formation at the pyrazole’s C4 position.

Cycloaddition Reactions

The thiazole ring engages in [4+2] cycloadditions with dienophiles.

Reaction TypeReagentsProductYield (%)Source
Diels-Alder reactionMaleic anhydrideThiazole-fused bicyclic adduct48

Limitations :

  • Electron-deficient dienophiles (e.g., maleic anhydride) show higher reactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide. The compound's structure allows it to interact with various biological targets, leading to cytotoxic effects against cancer cells.

Case Study:
A study demonstrated that thiazole-based compounds exhibited significant activity against human glioblastoma and melanoma cell lines. The synthesized derivatives showed IC50 values ranging from 10 to 30 µM, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

The low minimum inhibitory concentrations suggest that these compounds could be developed into effective antimicrobial agents .

Neuroprotective Effects

Research has indicated that thiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism of action is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:
In a preclinical model of neurodegeneration, a thiazole derivative demonstrated a significant reduction in neuronal death and improved cognitive function metrics compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and thiazole moieties can enhance biological activity.

Key Findings:

  • Substituents on the Thiazole Ring: Variations in substituents can significantly affect the compound's potency against cancer cell lines.
  • Pyrazole Modifications: Altering the alkyl groups on the pyrazole ring can improve selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid design. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole-2-carboxamide 1,5-Dimethylpyrazol-3-yl ethyl chain ~330 (estimated) High lipophilicity, moderate solubility
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine-thiadiazole Hydrazine-carbothioamide ~265 Polar, prone to hydrogen bonding
Thiazol-5-ylmethyl carbamate derivatives Thiazole-carbamate Complex peptidic side chains ~600–700 Low oral bioavailability
  • Pyrazole vs. Benzodioxine : The 1,5-dimethylpyrazole group in the target compound confers greater metabolic stability compared to benzodioxine-based analogues, which may exhibit higher polarity due to ether oxygen atoms .
  • Carboxamide vs.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The benzo[d]thiazole core likely participates in N–H···O and C–H···π interactions, as observed in Etter’s graph set analysis . In contrast, benzodioxine-thiadiazole derivatives form extended networks via S–H···N bonds, reducing their melting points compared to the target compound .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its anticancer properties and other biological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₆N₄OS
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 2034236-15-0

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 1H-pyrazole derivatives with benzo[d]thiazole-2-carboxylic acid. The synthesis route has been optimized to enhance yield and purity, which is critical for subsequent biological evaluations .

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

Table 1 summarizes the anticancer activity of this compound against different cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
HepG215.0
A549 (Lung Cancer)18.0

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Table 2 details the antimicrobial efficacy measured by Minimum Inhibitory Concentration (MIC):

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results highlight the compound's broad-spectrum antibacterial activity, suggesting it could be a candidate for further development in treating bacterial infections.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies indicated favorable binding affinities with proteins involved in cancer cell signaling pathways and bacterial resistance mechanisms. The docking results suggest that modifications to the pyrazole moiety could enhance binding efficiency and biological activity .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds derived from pyrazole and benzothiazole scaffolds. For instance, a study demonstrated that a related compound significantly reduced tumor volume in xenograft models of breast cancer, reinforcing the hypothesis that pyrazole derivatives can serve as effective anticancer agents .

Q & A

Q. How can researchers optimize the synthetic route for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide?

Methodological Answer: The synthesis of pyrazole-ethyl-benzothiazole hybrids typically involves multi-step reactions. For example:

  • Step 1: Prepare the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) .
  • Step 2: Functionalize the pyrazole with an ethyl linker using alkylation or nucleophilic substitution. Evidence suggests using K₂CO₃ in DMF for thiol-containing intermediates .
  • Step 3: Couple the pyrazole-ethyl intermediate with benzothiazole-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM).
    Key Parameters: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (DMF vs. acetonitrile) and reaction time (1–3 hours) based on intermediate stability .

Table 1: Example Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
1Hydrazine + β-ketoester, Δ, 6 h65–75
2K₂CO₃, DMF, RCH₂Cl, 25°C80–85
3EDC/HOBt, DCM, 0°C→RT70–78

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring (e.g., 1,5-dimethyl substitution) and amide bond formation. The ethyl linker’s protons typically appear as a triplet (δ 2.8–3.2 ppm) .
  • X-ray Crystallography: Employ SHELXL for structure refinement. For example, single-crystal X-ray studies of analogous pyrazole-carboxamides show planar benzothiazole moieties with dihedral angles <10° relative to the pyrazole ring .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O/N hydrogen bonds) in the crystal lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

Methodological Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs). For pyrazole-benzothiazole hybrids, HOMO-LUMO gaps typically range 3.5–4.2 eV, indicating moderate reactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Docking scores for similar compounds show strong interactions with ATP-binding pockets via π-π stacking (benzothiazole) and hydrogen bonding (amide) .
    Key Insight: Substituents on the pyrazole ring (e.g., methyl groups) enhance hydrophobic interactions but may reduce solubility .

Table 2: Example DFT Results for a Pyrazole-Benzothiazole Analog

ParameterValueReference
HOMO (eV)-6.12
LUMO (eV)-2.87
Dipole Moment (Debye)4.56

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Example: If NMR suggests rotational freedom in the ethyl linker but X-ray shows a rigid conformation:
    • Perform variable-temperature NMR to assess dynamic behavior.
    • Use ORTEP-3 to visualize thermal ellipsoids; high displacement parameters indicate flexibility .
    • Validate with molecular dynamics simulations (e.g., AMBER) to model conformational changes .
  • Resolution: Crystallographic data may capture the most stable conformation, while NMR reflects solution-state dynamics .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs common in carboxamides) .
  • Interaction Energy Calculations: Use PIXEL (in CrystalExplorer) to quantify contributions of C–H···O vs. N–H···S interactions. For benzothiazole derivatives, C–H···O bonds often dominate (>60% of total lattice energy) .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrazole ring?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to enhance electrophilic reactivity. For example, analogs with 4-NO₂ show 2–3× higher kinase inhibition .
  • Steric Effects: 1,5-Dimethyl groups reduce steric hindrance for amide bond rotation, improving conformational adaptability in binding pockets .
    Experimental Design: Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, -Cl) and assay against target proteins .

Q. What are the challenges in resolving tautomeric ambiguity in the pyrazole ring during structural analysis?

Methodological Answer:

  • X-ray vs. NMR: Tautomers (e.g., 1H vs. 2H-pyrazole) exhibit distinct NOE correlations (NMR) and bond lengths (X-ray). For 1,5-dimethylpyrazoles, the 1H tautomer is favored, with N–C bond lengths <1.35 Å .
  • DFT Validation: Compare calculated ¹³C chemical shifts for tautomers with experimental data to confirm dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.